molecular formula C33H36N4O6 B8195912 (6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

Katalognummer: B8195912
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: YMTZZJOPSATRTO-GOTSBHOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SG3199 wird synthetisiert, indem zwei Pyrrolobenzodiazepin-Monomere über ihre aromatischen A-Ring-Phenol-C8-Positionen über einen flexiblen Propyldioxy-Vermittler miteinander verbunden werden . Die Synthese umfasst mehrere Schritte, darunter die Bildung des Pyrrolobenzodiazepin-Kerns und die anschließende Dimerisierung.

Industrielle Produktionsverfahren

Die industrielle Produktion von SG3199 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst strenge Qualitätskontrollen, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SG3199 unterliegt hauptsächlich DNA-Interstrang-Vernetzungsreaktionen. Es bindet in der kleinen Furche der DNA und bildet kovalente Bindungen mit Guaninbasen auf gegenüberliegenden Strängen .

Häufige Reagenzien und Bedingungen

Die Reaktionen mit SG3199 erfordern typischerweise Bedingungen, die die DNA-Bindung und Vernetzung erleichtern. Dazu gehören das Vorhandensein von DNA-Substraten und geeignete Puffer, um die Reaktionsumgebung aufrechtzuerhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen von SG3199 gebildet wird, ist die DNA-Interstrang-Vernetzung, die ein kritischer Faktor für seine Zytotoxizität gegen Krebszellen ist .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

This compound has potential applications in pharmacology, particularly in the development of new therapeutic agents. Its unique structure suggests it may interact with various biological targets, making it a candidate for treating neurological disorders and certain types of cancer.

Case Study: Neurological Disorders

Research indicates that compounds similar to this one may exhibit neuroprotective effects. Studies have shown that benzodiazepine derivatives can modulate GABAergic systems, which are crucial in managing conditions like anxiety and epilepsy.

Case Study: Cancer Treatment

The compound's structural similarity to known anticancer agents positions it as a potential candidate for drug development aimed at treating various cancers. For instance, its ability to inhibit tubulin polymerization could be explored for selective targeting of cancer cells over normal cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profiles. By modifying different functional groups, researchers can assess how these changes affect biological activity.

Functional GroupModification TypeExpected Effect
MethoxyIncrease hydrophilicityImproved solubility
PentoxyAlter chain lengthChange in metabolic stability
Benzodiazepine coreSubstitution at position 7Enhanced receptor binding affinity

Interaction Studies

Interaction studies are essential for elucidating how this compound behaves in biological systems. Potential areas of focus include:

  • Receptor Binding : Investigating how the compound binds to specific receptors can provide insight into its mechanism of action.
  • Metabolic Pathways : Understanding how the compound is metabolized can inform dosage and administration strategies.

Drug Development and Formulation

The unique properties of this compound suggest that it could be formulated into novel drug delivery systems. For example:

  • Nanoparticle Encapsulation : This method could enhance bioavailability and targeted delivery to tumor sites.
  • Combination Therapies : The compound may be effective when used in conjunction with other therapeutic agents, potentially improving treatment outcomes.

Wirkmechanismus

SG3199 exerts its effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This binding disrupts DNA replication and transcription, leading to cell death. The compound targets guanine bases in specific DNA sequences, and its cytotoxicity is enhanced in cells with defective DNA repair mechanisms .

Biologische Aktivität

The compound (6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one belongs to a class of compounds known as pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). These compounds have garnered significant attention due to their diverse biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of the biological activity of this specific compound based on existing research.

Anticancer Activity

Pyrrolo[2,1-c][1,4]benzodiazepines are recognized for their ability to interact with DNA and exhibit cytotoxic effects against various cancer cell lines. The compound has shown promising results in studies assessing its cytotoxicity and DNA-binding affinity.

Key Findings:

  • In vitro studies have demonstrated that PBD analogues exhibit significant cytotoxic effects against cancer cells. For instance, analogues derived from PBD structures have been reported to possess high DNA-binding affinities and selective cytotoxicity against human tumor xenografts .
  • A specific study highlighted that the compound's structural modifications could enhance its DNA-binding capabilities and cytotoxic efficacy compared to natural products like anthramycin .

The mechanism by which PBDs exert their anticancer effects primarily involves intercalation into the DNA minor groove. This interaction leads to the formation of DNA adducts that disrupt replication and transcription processes.

Mechanistic Insights:

  • The right-handed helical conformation of PBDs allows them to selectively bind to specific DNA sequences, particularly at 5′-purine-G-purine sites .
  • Structure-activity relationship (SAR) studies indicate that modifications at various positions on the PBD scaffold can significantly influence both binding affinity and cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis of PBDs reveals that different substituents on the benzodiazepine core can dramatically alter biological activity. For example:

  • Modifications at the A-ring and C-ring have been shown to affect both the binding affinity and the overall pharmacological profile of the compounds .
Modification Effect on Activity Reference
A-ring substitutionAltered DNA binding affinity
C-ring unsaturationEnhanced cytotoxicity
Position C8 linkingImproved selectivity and efficacy

Case Studies

Several case studies illustrate the biological potential of pyrrolo[2,1-c][1,4]benzodiazepines:

  • Study on DC-81 Analogues : Research focused on A-ring modified analogues of DC-81 indicated that while some modifications enhanced stability, they did not significantly improve cytotoxicity compared to the parent compound. This suggests that structural integrity is crucial for maintaining biological activity .
  • Histone Deacetylase Inhibition : Recent studies have explored the potential of PBDs as selective inhibitors of histone deacetylase 6 (HDAC6), a target for cancer therapy. The findings suggest that certain PBD derivatives could serve as effective HDAC inhibitors with minimal toxicity .

Eigenschaften

IUPAC Name

(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-19,22-23H,5-11H2,1-4H3/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTZZJOPSATRTO-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=CN6C5=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=CN6C5=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.